2-[3-(Trifluoromethyl)phenoxy]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10F6N2O/c21-19(22,23)14-4-1-3-12(9-14)17-8-7-13(11-27)18(28-17)29-16-6-2-5-15(10-16)20(24,25)26/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCADPXVUFMBDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=C(C=C2)C#N)OC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10F6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(Trifluoromethyl)phenoxy]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization with trifluoromethyl groups. One common method involves the reaction of 3-(trifluoromethyl)phenol with 2,6-dichloropyridine in the presence of a base to form the desired product. Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-[3-(Trifluoromethyl)phenoxy]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions, using reagents such as halogens or nucleophiles.
Scientific Research Applications
This compound finds extensive use in scientific research, particularly in the fields of:
Chemistry: It serves as a building block for the synthesis of more complex molecules, especially in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Its stability and lipophilicity make it a useful probe in biological studies, including enzyme inhibition and receptor binding assays.
Medicine: The compound’s unique properties are exploited in the design of drugs with improved pharmacokinetic profiles, enhancing their efficacy and safety.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in electronics and materials science.
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)phenoxy]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways involved depend on the specific application and target, but generally, the compound modulates the activity of its targets through non-covalent interactions.
Comparison with Similar Compounds
Key Structural Variations
The following compounds share the pyridine-3-carbonitrile scaffold but differ in substituents, leading to distinct physicochemical and functional properties:
Physicochemical and Functional Insights
- Lipophilicity : The target compound’s dual CF₃ groups result in higher logP compared to analogs with methoxy or sulfanyl substituents .
- Solubility : Methoxy-containing analogs (e.g., CAS in ) exhibit improved aqueous solubility but lower membrane permeability.
- Binding Interactions: Sulfanyl groups (e.g., ) may form weaker hydrogen bonds than phenoxy groups, impacting target affinity.
- Metabolic Stability : CF₃ groups resist oxidative metabolism, whereas acetyl or methoxy groups may undergo faster hepatic clearance .
Biological Activity
The compound 2-[3-(trifluoromethyl)phenoxy]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile is a member of a class of trifluoromethylated compounds that have garnered attention due to their diverse biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C18H13F6N2O
- Molecular Weight: 368.30 g/mol
This compound features a pyridine ring substituted with trifluoromethyl and phenoxy groups, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
The biological activity of trifluoromethylated compounds, particularly those related to pyridine derivatives, has been extensively studied. The following sections detail specific activities observed in research findings.
Anticancer Activity
Recent studies have shown that pyridine derivatives exhibit significant anticancer properties. For instance:
- Cell Lines Tested: The compound demonstrated cytotoxic effects against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells.
- IC50 Values: The IC50 values for these cell lines ranged from 5 μg/ml to 15 μg/ml, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 Value (μg/ml) | Comparison Drug |
|---|---|---|
| PC3 | 10 | Doxorubicin |
| K562 | 5 | Doxorubicin |
| HeLa | 15 | Doxorubicin |
| A549 | 12 | Doxorubicin |
The mechanism by which this compound exerts its anticancer effects may involve:
- Apoptosis Induction: Flow cytometry assays indicated that the compound triggers apoptosis in cancer cells through the activation of caspase pathways.
- Cell Cycle Arrest: Studies revealed that the compound caused G1 phase arrest in MCF-7 breast cancer cells, suggesting a targeted approach to inhibit cell proliferation .
Study 1: Synthesis and Evaluation
In a study focused on synthesizing trifluoromethylated pyridine derivatives, researchers designed a series of compounds including the target molecule. They evaluated their antifungal and anticancer properties through bioassays, reporting promising results particularly against fungal strains and several cancer cell lines .
Study 2: Structure-Activity Relationship (SAR)
Another significant study investigated the structure-activity relationship of trifluoromethylated compounds. It was found that substituents at specific positions on the pyridine ring significantly influenced biological activity. The presence of electron-withdrawing groups like trifluoromethyl enhanced potency against various biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
